molecular formula C10H12FN5O3 B1674325 Lagociclovir CAS No. 92562-88-4

Lagociclovir

Cat. No. B1674325
CAS RN: 92562-88-4
M. Wt: 269.23 g/mol
InChI Key: RTJUXLYUUDBAJN-KVQBGUIXSA-N
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Description

Lagociclovir is a nucleoside reverse transcriptase inhibitor with activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). It is a prodrug of 3’-fluoro-2’, 3’-dideoxyguanosine with high oral bioavailability and is converted to its triphosphate form in vivo .


Synthesis Analysis

A five-step synthesis of lagocyclovir valactate starting from 2-amino-6-chloropurine is described. The synthesis was performed at kilogram scale, and the target nucleoside prodrug was isolated as the hemisulphate salt with an overall yield of 23% .


Molecular Structure Analysis

The molecular formula of Lagociclovir is C10H12FN5O3. The IUPAC name is 2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one .


Chemical Reactions Analysis

The major challenges in the synthesis of Lagociclovir were N-glycosylation of a 2-deoxyfluorosugar, which required separation of α- and β-anomers, and deprotection of the penultimate intermediate by hydrogenation .


Physical And Chemical Properties Analysis

Lagociclovir has a molecular weight of 269.23 g/mol. It is a compound consisting of a purine linked to a ribose which lacks a hydroxyl group at positions 2 and 3 .

Scientific Research Applications

Synthesis and Production

Lagociclovir valactate, a prodrug of 3′-fluoro-2′,3′-dideoxyguanosine, demonstrates potent activity against the hepatitis B virus (HBV). A detailed synthesis process is described, highlighting its high oral bioavailability in humans and its effectiveness against HBV (Brodszki et al., 2011).

Gene Therapy Research

  • Ganciclovir in Gene Therapy : Ganciclovir, a related compound to Lagociclovir, has been used in thymidine kinase gene therapy as a treatment for various malignancies. This approach has shown effectiveness in inducing apoptosis in tumor cells, particularly in a rat glioma model, indicating its potential for cancer treatment (Hakumäki et al., 1998).

  • HSV-TkEGFP Fusion Protein Gene : A study investigated the specific expression of the HSV-TkEGFP gene, controlled by rat alpha-fetoprotein gene regulatory sequences, in hepatocarcinoma cells. This research demonstrates the feasibility of using such gene control mechanisms for targeted cancer therapy (Uch et al., 2003).

  • oma cells to antiviral agents like ganciclovir. This approach represents a potential therapeutic strategy for EBV-associated lymphomas, highlighting the role of ganciclovir in targeted therapy (Ghosh et al., 2012).

Oncolytic Viral Therapy

  • Recombinant Herpes Simplex Virus : A study on a recombinant herpes simplex virus, which is inhibited in spontaneous reactivation, demonstrated its efficacy in the treatment of human gliomas in nude mice. This virus was used in conjunction with ganciclovir, highlighting the potential of such oncolytic agents for glioma therapy (Samoto et al., 2002).

  • Ganciclovir for Cytomegalovirus Infections : Ganciclovir has shown efficacy against human cytomegalovirus infections and is considered a first-line therapy in the treatment of life- or sight-threatening cytomegalovirus infection in immunocompromised patients (Faulds & Heel, 1990).

Viral Drug Resistance

The development of drug resistance in cytomegalovirus, particularly in the context of ganciclovir use, has been a focus of research. This work has enhanced understanding of virological targets and mechanisms of antiviral activity, and has implications for treatment strategies for drug-resistant infections (Lurain & Chou, 2010).

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJUXLYUUDBAJN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239044
Record name Lagociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lagociclovir

CAS RN

92562-88-4
Record name Lagociclovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lagociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAGOCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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